molecular formula C14H11ClF3NO2 B2527274 [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol CAS No. 321432-48-8

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol

Cat. No. B2527274
CAS RN: 321432-48-8
M. Wt: 317.69
InChI Key: ROAKEQGHGCPMBJ-UHFFFAOYSA-N
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Description

“3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanol” is a chemical compound . It is a halogenated pyridine derivative and is a fluorinated building block .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been explored in various studies . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1ncc(cc1Cl)C(F)(F)F . The molecular weight is 199.53 .


Chemical Reactions Analysis

Trifluoromethylpyridine (TFMP) and its derivatives have been used in various chemical reactions. For instance, the SAR studies showed that the inclusion of a -CF3 group in the para-position of the phenolic ring increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 386.9±42.0 °C . It is also characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Vapor-Phase Reactions

Synthetic Chemistry: TFMP derivatives participate in vapor-phase reactions, making them valuable intermediates for synthesizing other compounds. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate for fluazifop synthesis .

Cellulose Tris(3-chloro-5-trifluoromethylpyridine)

Material Science: TFMP derivatives have been explored in material science. For example, cellulose tris(3-chloro-5-trifluoromethylpyridine) exhibits interesting properties and potential applications .

Selinexor Synthesis

Medicinal Chemistry: The synthesis of selinexor, an FDA-approved drug for cancer treatment, involves a trifluoromethyl group. The intermediate 3,5-bis(trifluoromethyl)benzonitrile plays a crucial role in this process .

Safety And Hazards

The safety and hazards associated with this compound include eye irritation, skin irritation, and respiratory system irritation .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-methoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO2/c1-21-10-4-2-8(3-5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7,13,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAKEQGHGCPMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](4-methoxyphenyl)methanol

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